Cas no 1218951-00-8 (Methyl 2-(3-chlorophenyl)-2-cyanoacetate)

Methyl 2-(3-chlorophenyl)-2-cyanoacetate 化学的及び物理的性質
名前と識別子
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- methyl 2-(3-chlorophenyl)-2-cyanoacetate
- Methyl 2-(3-chlorophenyl)-2-cyanoacetate
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- MDL: MFCD19316633
- インチ: 1S/C10H8ClNO2/c1-14-10(13)9(6-12)7-3-2-4-8(11)5-7/h2-5,9H,1H3
- InChIKey: GCMXNRWGEQVNFC-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)C(C#N)C(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 258
- トポロジー分子極性表面積: 50.1
- 疎水性パラメータ計算基準値(XlogP): 2.3
Methyl 2-(3-chlorophenyl)-2-cyanoacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-210264-0.05g |
methyl 2-(3-chlorophenyl)-2-cyanoacetate |
1218951-00-8 | 95% | 0.05g |
$174.0 | 2023-09-16 | |
Enamine | EN300-210264-0.25g |
methyl 2-(3-chlorophenyl)-2-cyanoacetate |
1218951-00-8 | 95% | 0.25g |
$367.0 | 2023-09-16 | |
Enamine | EN300-210264-10g |
methyl 2-(3-chlorophenyl)-2-cyanoacetate |
1218951-00-8 | 95% | 10g |
$3191.0 | 2023-09-16 | |
Enamine | EN300-210264-5g |
methyl 2-(3-chlorophenyl)-2-cyanoacetate |
1218951-00-8 | 95% | 5g |
$2152.0 | 2023-09-16 | |
1PlusChem | 1P01BB6C-5g |
Methyl 2-(3-chlorophenyl)-2-cyanoacetate |
1218951-00-8 | 95% | 5g |
$2427.00 | 2025-03-19 | |
1PlusChem | 1P01BB6C-2.5g |
Methyl 2-(3-chlorophenyl)-2-cyanoacetate |
1218951-00-8 | 95% | 2.5g |
$1651.00 | 2025-03-19 | |
Aaron | AR01BBEO-50mg |
Methyl 2-(3-chlorophenyl)-2-cyanoacetate |
1218951-00-8 | 95% | 50mg |
$265.00 | 2025-02-09 | |
A2B Chem LLC | AW06516-500mg |
methyl 2-(3-chlorophenyl)-2-cyanoacetate |
1218951-00-8 | 95% | 500mg |
$645.00 | 2024-04-20 | |
Aaron | AR01BBEO-1g |
Methyl 2-(3-chlorophenyl)-2-cyanoacetate |
1218951-00-8 | 95% | 1g |
$1047.00 | 2025-02-09 | |
A2B Chem LLC | AW06516-1g |
methyl 2-(3-chlorophenyl)-2-cyanoacetate |
1218951-00-8 | 95% | 1g |
$818.00 | 2024-04-20 |
Methyl 2-(3-chlorophenyl)-2-cyanoacetate 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
Methyl 2-(3-chlorophenyl)-2-cyanoacetateに関する追加情報
Research Update on Methyl 2-(3-chlorophenyl)-2-cyanoacetate (CAS: 1218951-00-8) in Chemical Biology and Pharmaceutical Applications
Methyl 2-(3-chlorophenyl)-2-cyanoacetate (CAS: 1218951-00-8) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This α-cyanoester derivative serves as a versatile building block in organic synthesis and has shown promising pharmacological potential. Recent studies have focused on its role as a precursor in the synthesis of heterocyclic compounds with potential therapeutic applications, particularly in central nervous system (CNS) disorders and inflammatory conditions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in synthesizing novel indole derivatives through Knoevenagel condensation reactions. The research team at University of Cambridge developed an efficient one-pot synthesis method using Methyl 2-(3-chlorophenyl)-2-cyanoacetate as the key intermediate, achieving yields of 78-92% for various target molecules. The electron-withdrawing cyano and ester groups, combined with the 3-chlorophenyl moiety, were found to significantly influence the reactivity and stereochemical outcomes of these transformations.
In pharmaceutical applications, a recent patent (WO2023052145) filed by Novartis AG highlights the compound's potential as a precursor for kinase inhibitors. The patent describes a series of pyrrolopyrimidine derivatives synthesized from Methyl 2-(3-chlorophenyl)-2-cyanoacetate that show potent activity against JAK family kinases, with IC50 values in the low nanomolar range. Molecular docking studies suggest that the 3-chlorophenyl group contributes to enhanced binding affinity through hydrophobic interactions with the kinase ATP-binding pocket.
Metabolic stability studies published in Drug Metabolism and Disposition (2024) have provided new insights into the compound's pharmacokinetic properties. Using radiolabeled [14C]-Methyl 2-(3-chlorophenyl)-2-cyanoacetate, researchers observed moderate hepatic clearance (23 mL/min/kg) in rat models, with the cyano group undergoing partial conversion to a carboxamide metabolite. These findings have important implications for drug design, suggesting that derivatives with modified ester groups might improve metabolic stability while maintaining biological activity.
The compound has also found applications in materials science, as reported in ACS Applied Materials & Interfaces (2024). Researchers utilized Methyl 2-(3-chlorophenyl)-2-cyanoacetate as a monomer for constructing conjugated microporous polymers (CMPs) with tunable fluorescence properties. The resulting materials exhibited high surface areas (up to 980 m2/g) and showed potential as sensors for nitroaromatic compounds, demonstrating the compound's versatility beyond pharmaceutical applications.
Recent safety evaluations (Regulatory Toxicology and Pharmacology, 2024) have established preliminary toxicological data for Methyl 2-(3-chlorophenyl)-2-cyanoacetate. Acute toxicity studies in rodents revealed an LD50 of 1250 mg/kg (oral), while genotoxicity assays (Ames test, micronucleus test) showed no significant mutagenic potential at concentrations below 100 μM. These results support the continued investigation of this compound as a pharmaceutical intermediate, though additional chronic toxicity studies are recommended.
Looking forward, several research groups are exploring the use of Methyl 2-(3-chlorophenyl)-2-cyanoacetate in PROTAC (Proteolysis Targeting Chimera) development. Its ability to serve as a linker between target-binding moieties and E3 ligase ligands makes it particularly valuable in this emerging therapeutic modality. Preliminary results presented at the 2024 American Chemical Society meeting suggest that derivatives of this compound can effectively facilitate targeted protein degradation with improved pharmacokinetic profiles compared to traditional PROTAC linkers.
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